molecular formula C15H22ClNO B5052319 1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine

1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine

Cat. No. B5052319
M. Wt: 267.79 g/mol
InChI Key: VTYIVXNWHNONND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine, commonly known as Varenicline, is a medication used for smoking cessation. It was first approved by the FDA in 2006 and has since become a popular treatment option for those looking to quit smoking. While its use in smoking cessation has been well documented, there is still much to learn about this chemical compound. In

Mechanism of Action

The mechanism of action of 1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain. It acts as a partial agonist, meaning that it both activates and blocks these receptors. This results in a reduction in the rewarding effects of nicotine, which can help reduce cravings and withdrawal symptoms.
Biochemical and Physiological Effects:
1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine has been shown to have several biochemical and physiological effects. It can increase dopamine release in the brain, which can help reduce cravings for nicotine. It can also increase heart rate and blood pressure, which can be a concern for those with cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine in lab experiments is its well-documented effects on nAChRs. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, its effects on the cardiovascular system can be a limitation, as it may not be suitable for experiments involving cardiovascular disease.

Future Directions

There are several future directions for research on 1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine. One area of interest is its potential use in treating other addictions, such as alcohol or opioid addiction. Another area of interest is its effects on cognitive function, as some studies have suggested that it may improve cognitive performance. Additionally, there is ongoing research into the safety and efficacy of this compound for long-term use in smoking cessation.

Synthesis Methods

The synthesis of 1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine involves several steps. The first step involves the reaction of 4-chloro-2-methylphenol with butyl bromide in the presence of potassium carbonate. This produces 4-(4-chloro-2-methylphenoxy)butyl bromide. The second step involves the reaction of this compound with pyrrolidine in the presence of sodium hydride. This produces 1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine.

Scientific Research Applications

1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine has been the subject of numerous scientific studies. One of the most well-known applications of this compound is its use in smoking cessation. Studies have shown that it can help reduce cravings and withdrawal symptoms associated with quitting smoking.

properties

IUPAC Name

1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c1-13-12-14(16)6-7-15(13)18-11-5-4-10-17-8-2-3-9-17/h6-7,12H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYIVXNWHNONND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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